molecular formula C5H3ClF3NO2S B1433524 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride CAS No. 1803571-48-3

5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride

Cat. No.: B1433524
CAS No.: 1803571-48-3
M. Wt: 233.6 g/mol
InChI Key: CTQQTTGHSLGKOX-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives in the agrochemical and pharmaceutical industries has been discussed . The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .


Physical and Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Scientific Research Applications

Synthesis and Inhibitory Activities 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride derivatives demonstrate significant inhibitory activities toward secretory phospholipase A₂ (sPLA₂). For instance, a study by Nakayama et al. (2011) explored the synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives and found that these compounds exhibited potent inhibitory effects against sPLA₂, with one particular derivative showing an IC₅₀ value of 90 µM (Nakayama, H., Ishihara, K., Akiba, S., & Uenishi, J., 2011).

Efficient Sulfonation and Synthesis of Derivatives Janosik et al. (2006) studied the sulfonation of various 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile, leading to an efficient and simple protocol for direct synthesis of corresponding sulfonyl chlorides. These compounds could be easily converted to various sulfonamide derivatives, showcasing the versatility of this compound in chemical synthesis (Janosik, T., Shirani, H., Wahlström, N., Malky, I., Stensland, B., & Bergman, J., 2006).

Catalysis and Pyrrole Synthesis Research by Harrison et al. (2006) showed that silver trifluoromethanesulfonate or a mixture of gold(I) chloride and silver trifluoromethanesulfonate can catalyze the formation of pyrroles from substituted beta-alkynyl ketones and amines, highlighting the role of this compound in catalytic processes (Harrison, T. J., Kozak, J., Corbella-Pané, M., & Dake, G., 2006).

Synthesis of Functionalized Pyrroles Zhao et al. (2016) reported the selective synthesis of 2-trifluoromethyl-5-(arylsulfonyl)methyl pyrroles and 2-trifluoromethyl-4-(arylsulfonyl)methyl pyrroles from trifluoromethyl-substituted 3-aza-1,5-enynes, demonstrating the utility of this compound in creating functionalized pyrroles (Zhao, Y.-n., Wang, H., Li, X., Wang, D., Xin, X., & Wan, B., 2016).

Chemical Synthesis and Polymer Development Liu et al. (2013) explored the use of a diamine containing pyridine and trifluoromethylphenyl groups, synthesized using trifluoromethanesulfonyl chloride, in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. This study illustrates the application of this compound in the development of high-performance polymers (Liu, X.-L., Wu, D. K., Sun, R., Yu, L.-M., Jiang, J., & Sheng, S.-R., 2013).

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

Trifluoromethylated compounds can cause severe skin burns and eye damage . They are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3NO2S/c6-13(11,12)3-1-4(10-2-3)5(7,8)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQQTTGHSLGKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride
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